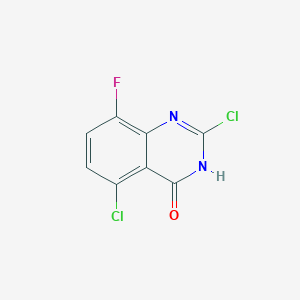

2,5-Dichloro-8-fluoroquinazolin-4-ol

Description

Properties

Molecular Formula |

C8H3Cl2FN2O |

|---|---|

Molecular Weight |

233.02 g/mol |

IUPAC Name |

2,5-dichloro-8-fluoro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H3Cl2FN2O/c9-3-1-2-4(11)6-5(3)7(14)13-8(10)12-6/h1-2H,(H,12,13,14) |

InChI Key |

TVIQQUQLQVZPKV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=C(NC2=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-fluoroquinazolin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dichloroaniline with 8-fluoroisatoic anhydride in the presence of a base, followed by cyclization to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of quinazoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially or fully reduced quinazoline compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,5-Dichloro-8-fluoroquinazolin-4-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,5-Dichloro-8-fluoroquinazolin-4-ol with two closely related quinazoline derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Properties (Inferred) |

|---|---|---|---|---|

| This compound | C₈H₄Cl₂FN₂O | 233.03 | Cl (2,5), F (8), OH (4) | Higher electronegativity, increased acidity at OH, moderate solubility in polar solvents |

| 2,5-Dichloro-8-methylquinazolin-4-ol | C₉H₆Cl₂N₂O | 229.06 | Cl (2,5), CH₃ (8), OH (4) | Lower electronegativity, lipophilic due to methyl group, reduced solubility in water |

| 2,5-Dichloroquinazolin-4-ol | C₈H₅Cl₂N₂O | 231.04 | Cl (2,5), OH (4) | Intermediate properties; no electron-withdrawing/donating groups at position 8 |

Key Observations :

- Solubility: The fluoro derivative is expected to exhibit better solubility in polar solvents (e.g., DMF, ethanol) than the methylated compound, which favors lipophilic environments.

- Bioactivity : Fluorinated compounds often demonstrate improved metabolic stability and target binding affinity compared to methyl or unsubstituted analogs, making the fluoroquinazolin-4-ol a more promising candidate for drug development.

Biological Activity

2,5-Dichloro-8-fluoroquinazolin-4-ol is a synthetic compound belonging to the quinazoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Anticancer Properties

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. These compounds can inhibit various kinases involved in cancer progression. For instance, studies have shown that quinazoline derivatives can selectively inhibit aurora kinases A and B, which play crucial roles in cell division and are often overexpressed in tumors .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| This compound | Aurora Kinase Inhibition | <10 | |

| AZD1152 | Aurora B Inhibition | <1 | |

| PVHD303 | Antiproliferative Activity | <50 |

Antimicrobial Effects

Quinazolines are also noted for their antimicrobial properties. The presence of halogen substituents in compounds like this compound enhances their effectiveness against various bacterial strains. Studies have demonstrated that these compounds can disrupt bacterial cell wall synthesis and interfere with metabolic pathways .

Anti-inflammatory and Antidiabetic Activities

In addition to anticancer and antimicrobial activities, quinazoline derivatives have shown promise in anti-inflammatory and antidiabetic applications. These compounds can modulate inflammatory pathways and improve insulin sensitivity, making them potential candidates for treating conditions like diabetes and metabolic syndrome .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and enzymes involved in cellular signaling pathways. For example:

- Kinase Inhibition : The compound binds to the ATP-binding sites of kinases such as aurora A and B, preventing their activation and subsequent phosphorylation of target proteins essential for cell cycle progression.

- DNA Interaction : Some studies suggest that quinazoline derivatives may interact with DNA, leading to disruptions in replication and transcription processes.

Study on Anticancer Activity

A study published in Cancer Research evaluated the efficacy of this compound against various cancer cell lines. The results indicated that the compound exhibited potent cytotoxic effects with an IC50 value below 10 nM in renal cancer cell lines. The study highlighted its selective activity against renal cancer compared to other solid tumors .

Study on Antimicrobial Activity

In a separate investigation focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,5-Dichloro-8-fluoroquinazolin-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via heterocyclic condensation reactions. A common approach involves refluxing precursors (e.g., substituted anilines or carbonyl derivatives) in ethanol or dioxane with catalysts like PdCl₂(PPh₃)₂ and CuI. For example, Sonogashira cross-coupling reactions under argon atmosphere at 80°C for 2–18 hours yield derivatives with ~78–90% efficiency after purification by column chromatography .

- Optimization Tips :

- Use gradient-expanded solvents (e.g., DMF–EtOH mixtures) for recrystallization to improve purity.

- Monitor reaction progress via TLC (Rf values: 0.26–0.65 in hexane/ethyl acetate systems) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δH 7.15–8.69 ppm) and carbons (δC 23.9–167.3 ppm) .

- IR Spectroscopy : Stretch frequencies for C≡C (2210 cm⁻¹) and C-F (1167 cm⁻¹) confirm structural motifs .

- HRMS : Use electrospray ionization (ESI) for accurate mass determination (e.g., MH+ 381.1597 vs. calculated 381.1603) .

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for atomization energies (average deviation: 2.4 kcal/mol) and ionization potentials. Basis sets should include gradient corrections for electron density .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound derivatives?

- Methodological Answer : Apply constructive falsification by cross-validating results with empirical datasets. For example:

- Perform meta-analysis of IC₅₀ values across cell lines.

- Use sensitivity analysis to identify confounding variables (e.g., solvent polarity in bioassays) .

Q. What computational strategies improve reliability in modeling substituent effects on quinazolin-4-ol reactivity?

- Methodological Answer :

- Multi-reference Methods : Address electron correlation errors in halogenated systems using CASSCF/NEVPT2.

- Kinetic Energy Density Functionals : Lee-Yang-Parr (LYP) correlation functionals reduce deviations to <5% in closed-shell systems .

- Table 1 : Comparison of DFT Functionals

| Functional | Atomization Energy Error (kcal/mol) | Suitable Systems |

|---|---|---|

| B3LYP | 2.4 | Neutral, closed-shell |

| LYP | <5 | Open-shell ions |

Q. How to ensure reproducibility in synthetic protocols for fluorinated quinazolin-4-ol derivatives?

- Methodological Answer :

- Open Data Practices : Share reaction parameters (e.g., Pd catalyst loading, solvent ratios) in public repositories with FAIR principles.

- De-identification : Use de facto anonymization (e.g., replacing patient-derived data with synthetic analogs) to comply with GDPR in health-related studies .

Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Optimize variables (temperature, catalyst concentration) via response surface methodology.

- QC Protocols : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Data Contradiction & Analysis

Q. How to reconcile divergent computational and experimental results for fluorinated quinazolin-4-ol stability?

- Methodological Answer :

- Error Source Analysis : Compare solvent effects in DFT (implicit vs. explicit solvation models).

- Empirical Refinement : Adjust exchange-correlation functionals using experimental enthalpy data .

Q. What statistical tools are recommended for analyzing conflicting bioactivity datasets?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.